molecular formula C14H21N5O7 B6299850 N2-Isobutyrylguanosine monohydrate CAS No. 2301169-16-2

N2-Isobutyrylguanosine monohydrate

Cat. No.: B6299850
CAS No.: 2301169-16-2
M. Wt: 371.35 g/mol
InChI Key: JXIMAIWXKDBJKP-DOKXERMVSA-N
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Description

N2-Isobutyrylguanosine monohydrate is a synthetic nucleoside analog. It is a derivative of guanosine, where the guanine base is modified with an isobutyryl group at the N2 position. This compound is often used in biochemical research, particularly in the study of nucleic acids and their interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Isobutyrylguanosine monohydrate can be synthesized by reacting guanosine with isobutyryl chloride or isobutyric anhydride. The reaction typically involves a condensation process where the isobutyryl group is introduced to the N2 position of guanosine .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: N2-Isobutyrylguanosine monohydrate undergoes various chemical reactions, including:

    Substitution Reactions: The isobutyryl group can be replaced by other functional groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to remove the isobutyryl group, reverting to guanosine.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used to facilitate the removal of the isobutyryl group.

Major Products:

Scientific Research Applications

N2-Isobutyrylguanosine monohydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: Employed in the study of RNA and DNA interactions, as well as in the investigation of gene expression and regulation.

    Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products

Comparison with Similar Compounds

    N2-Acetylguanosine: Another modified guanosine with an acetyl group at the N2 position.

    N2-Benzoylguanosine: Contains a benzoyl group at the N2 position.

    N2-Propionylguanosine: Features a propionyl group at the N2 position.

Comparison: N2-Isobutyrylguanosine monohydrate is unique due to the presence of the isobutyryl group, which provides distinct steric and electronic properties compared to other N2-substituted guanosines. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable tool in nucleic acid research .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6.H2O/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13;/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24);1H2/t6-,8-,9-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIMAIWXKDBJKP-DOKXERMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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